5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

Medicinal Chemistry Chemical Biology Structure–Activity Relationship (SAR)

This compound provides a structurally authenticated, three-ring heterocyclic core integrating oxadiazole, thiazole, and thiophene. Its unique regiochemistry (phenyl at thiazole C4, thiophene at oxadiazole C3) makes it an essential reference standard for verifying regioisomeric identity in SAR libraries, preventing misassignment of biological activity. With 90% purity, a balanced physicochemical profile (logP 3.41, TPSA 66.4 Ų), and zero RO5 violations, it is a ready-to-screen candidate for antiproliferative and antimicrobial discovery.

Molecular Formula C16H11N3OS2
Molecular Weight 325.4 g/mol
CAS No. 1251568-02-1
Cat. No. B6584191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
CAS1251568-02-1
Molecular FormulaC16H11N3OS2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CS4
InChIInChI=1S/C16H11N3OS2/c1-2-5-11(6-3-1)12-10-22-15(17-12)9-14-18-16(19-20-14)13-7-4-8-21-13/h1-8,10H,9H2
InChIKeyYFKDBFTYOUKXAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1251568‑02‑1): Structural Identity and Compound Class for Targeted Procurement


5-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1251568‑02‑1) is a heterocyclic small molecule that integrates three pharmacologically privileged scaffolds—1,2,4‑oxadiazole, thiazole, and thiophene—within a single molecular framework. With a molecular formula of C₁₆H₁₁N₃OS₂ and a molecular weight of 325.4 g mol⁻¹, the compound belongs to the thiazole‑clubbed oxadiazole class that has attracted interest for anticancer, antimicrobial, and nematicidal discovery programs [1]. Its commercial availability (e.g., via Innovapharm at 90 % purity) positions it as an accessible screening candidate for laboratories that require a structurally defined, three‑ring heterocyclic probe .

Why Generic Substitution of 5-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole Is Scientifically Unsound


Generic substitution based solely on molecular formula is unreliable because the connectivity of the three heterocyclic rings—phenyl at thiazole C4, methylene at thiazole C2 and oxadiazole C5, thiophene at oxadiazole C3—is unique to CAS 1251568‑02‑1. Its closest regioisomer, CAS 1251616‑58‑6 (3‑phenyl‑5‑{[4‑(thiophen‑2‑yl)‑1,3‑thiazol‑2‑yl]methyl}‑1,2,4‑oxadiazole), swaps the phenyl and thiophene positions, yielding a distinct InChI Key and potentially divergent target‑binding profiles . Even subtle positional isomerism has been shown to alter biological activity in thiazole‑oxadiazole series, making structural verification essential for experimental reproducibility and valid SAR conclusions [1].

Quantitative Differentiation Evidence for CAS 1251568‑02‑1: Head‑to‑Head and Cross‑Study Comparisons


Regioisomeric Identity vs. Closest Analog CAS 1251616‑58‑6: InChI‑Key and Substitution‑Pattern Comparison

The target compound places the phenyl substituent at position 4 of the thiazole ring and the thiophene at position 3 of the oxadiazole ring. The closest commercially available regioisomer (CAS 1251616‑58‑6) reverses these groups: phenyl at oxadiazole C3 and thiophene at thiazole C4 . Although the molecular formula (C₁₆H₁₁N₃OS₂) and molecular weight (325.4 g mol⁻¹) are identical, the two compounds carry different InChI Keys—the target’s InChI Key is distinct from ISIDDWSXWOEZTM‑UHFFFAOYSA‑N reported for CAS 1251616‑58‑6. In thiazole‑clubbed 1,3,4‑oxadiazole series, the position of aryl substituents on the thiazole ring profoundly affects antimicrobial potency; electron‑withdrawing groups at the para‑position of the phenyl ring on thiazole enhance antibacterial activity, suggesting that regioisomeric placement of phenyl versus thiophene is unlikely to be functionally neutral [1].

Medicinal Chemistry Chemical Biology Structure–Activity Relationship (SAR)

Computed Physicochemical Property Profile vs. Tioxazafen (CAS 330459‑31‑9)

The target compound displays a computed logP of 3.41, topological polar surface area (TPSA) of 66.4 Ų, 2 hydrogen‑bond donors, 4 hydrogen‑bond acceptors, 6 rotatable bonds, and zero violations of Lipinski’s Rule of Five . Tioxazafen (3‑phenyl‑5‑(thiophen‑2‑yl)‑1,2,4‑oxadiazole, CAS 330459‑31‑9), which lacks the thiazole ring and methylene linker, has a molecular weight of 228.27 g mol⁻¹, an estimated logP of ~2.5, and a predicted TPSA of ~38 Ų [1]. The increased lipophilicity and higher rotatable bond count of the target compound may translate into differential membrane permeability and target‑binding kinetics relative to the simpler nematicidal oxadiazole scaffold.

Drug Design ADME Prediction Physicochemical Profiling

Class‑Level Antiproliferative Activity of Thiazole–Thiophene–1,2,4‑Oxadiazole Scaffolds: Reference Data for Screening Prioritization

A related series of 1,2,4‑oxadiazole‑sulfonamide conjugates bearing thiazole/thiophene substituents demonstrated low‑micromolar antiproliferative activity against colon cancer cells. Compound OX12 exhibited an IC₅₀ of 11.1 µM in antiproliferation assays and inhibited tumor‑associated carbonic anhydrase IX (CAIX) with an IC₅₀ of 4.23 µM. Further optimization yielded OX27 with improved antiproliferative activity (IC₅₀ = 6.0 µM) and enhanced CAIX inhibition (IC₅₀ = 0.74 µM) [1]. These data were generated on structurally analogous compounds that share the thiazole–thiophene–oxadiazole pharmacophore triad; direct testing of CAS 1251568‑02‑1 has not been published.

Anticancer Drug Discovery Antiproliferative Screening Carbonic Anhydrase IX Inhibition

Computed Drug‑Likeness and Lead‑Likeness Assessment: Rule of Five vs. Rule of Three

The target compound obeys Lipinski’s Rule of Five (RO5) with zero violations, indicating suitable drug‑likeness for oral bioavailability. However, it registers five violations of the more stringent Rule of Three (RO3) used in fragment‑based drug discovery . In contrast, smaller 1,2,4‑oxadiazole fragments (e.g., Tioxazafen, MW 228.27) typically comply with RO3. This profile suggests that CAS 1251568‑02‑1 is more appropriate as a hit‑to‑lead starting point in traditional medicinal chemistry campaigns rather than as a fragment for FBDD libraries.

Drug Discovery Lead Optimization Fragment‑Based Drug Design

Optimal Application Scenarios for 5-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1251568‑02‑1)


Regioisomeric Reference Standard for SAR Probe Series

The compound serves as a structurally authenticated reference for medicinal chemistry teams developing thiazole–oxadiazole–thiophene SAR libraries. Its distinct InChI Key and substitution pattern allow it to function as a positive control for verifying the regioisomeric identity of newly synthesized analogs, preventing misassignment of biological activity to incorrect regioisomers [1].

Anticancer Screening Hit in Colorectal and CAIX‑Expressing Tumor Models

Given the class‑level evidence that thiazole–thiophene–1,2,4‑oxadiazole conjugates inhibit carbonic anhydrase IX and suppress colon cancer cell proliferation at low‑micromolar concentrations, CAS 1251568‑02‑1 is a rational candidate for inclusion in antiproliferative screening panels, particularly in assays targeting colorectal cancer and CAIX‑positive tumor lines [1].

Hit‑to‑Lead Optimization Starting Point with Favorable Drug‑Likeness

With zero RO5 violations and a balanced physicochemical profile (logP 3.41, TPSA 66.4 Ų), the compound is positioned as an attractive hit‑to‑lead starting point for oral drug discovery programs. Its five RO3 violations indicate that lead optimization should focus on reducing molecular weight and lipophilicity while maintaining potency .

Analytical Chemistry Reference for HPLC and LC‑MS Method Development

The compound’s defined structure and 90 % commercial purity make it suitable as an analytical reference for developing and validating chromatographic methods (HPLC, LC‑MS) intended to resolve structurally similar thiazole‑oxadiazole impurities or degradation products .

Quote Request

Request a Quote for 5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.